4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile
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Overview
Description
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C9H11F3N2O2 It is a piperidine derivative that features a trifluoropropanoyl group and a carbonitrile group
Preparation Methods
The synthesis of 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with trifluoropropanoyl chloride and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The trifluoropropanoyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanoyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile include:
4-Hydroxypiperidine: Lacks the trifluoropropanoyl and carbonitrile groups, making it less versatile in certain applications.
4-Hydroxy-2-quinolones: These compounds have different core structures and are used in different contexts, such as antimicrobial agents.
Pyrrolidine derivatives: These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C9H11F3N2O2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
4-hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C9H11F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-5H2 |
InChI Key |
PURJOFRDRIADCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)O)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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